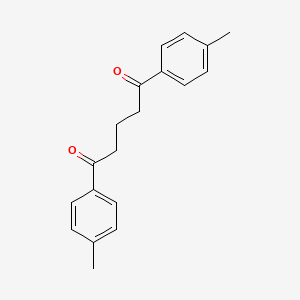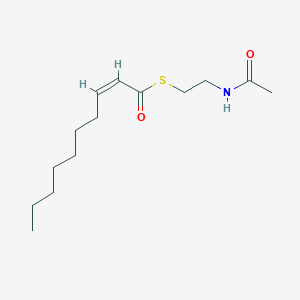
2-Decenoyl N-acetyl cysteamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decenoyl N-Acetyl Cysteamine is an organic compound belonging to the class of fatty acyl thioesters. These compounds are characterized by a thioester derivative of a fatty acid with the general formula RC(=O)SR’, where R is the fatty acyl chain
Preparation Methods
The synthesis of 2-Decenoyl N-Acetyl Cysteamine typically involves the reaction of 2-Decenoyl chloride with N-Acetyl Cysteamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Decenoyl N-Acetyl Cysteamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Decenoyl N-Acetyl Cysteamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate for enzyme studies, particularly those involving fatty acid metabolism.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Decenoyl N-Acetyl Cysteamine involves its interaction with enzymes involved in fatty acid metabolism. It acts as a substrate for 3-hydroxydecanoyl-[acyl-carrier-protein] dehydratase, catalyzing the dehydration of (3R)-3-hydroxydecanoyl-ACP to E-(2)-decenoyl-ACP and then its isomerization to Z-(3)-decenoyl-ACP . This interaction is crucial for the biosynthesis of fatty acids and other related compounds.
Comparison with Similar Compounds
2-Decenoyl N-Acetyl Cysteamine is unique among fatty acyl thioesters due to its specific structure and reactivity. Similar compounds include:
2-Decenoyl Coenzyme A: Another fatty acyl thioester involved in fatty acid metabolism.
N-Acetyl Cysteamine: A simpler thioester used in various biochemical applications
Properties
Molecular Formula |
C14H25NO2S |
|---|---|
Molecular Weight |
271.42 g/mol |
IUPAC Name |
S-(2-acetamidoethyl) (Z)-dec-2-enethioate |
InChI |
InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h9-10H,3-8,11-12H2,1-2H3,(H,15,16)/b10-9- |
InChI Key |
HYDKTIAWESXLEF-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCC/C=C\C(=O)SCCNC(=O)C |
Canonical SMILES |
CCCCCCCC=CC(=O)SCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


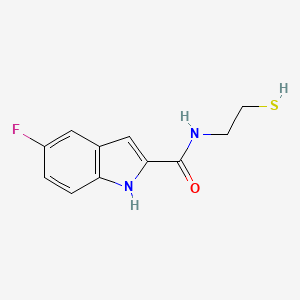
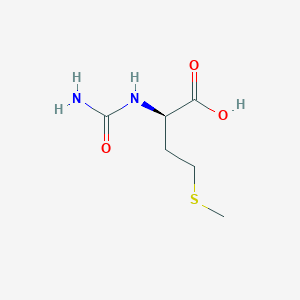
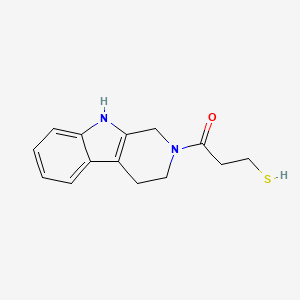
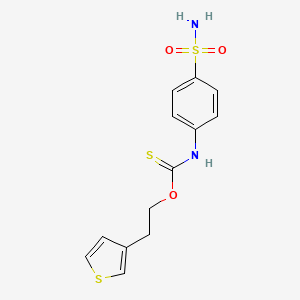

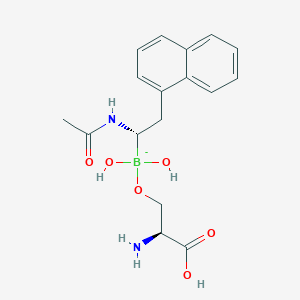
![5-[1-(Acetylamino)-3-methylbutyl]-2,5-anhydro-3,4-dideoxy-4-(methoxycarbonyl)pentonic acid](/img/structure/B10759977.png)
![2-(3-hydroxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B10759978.png)
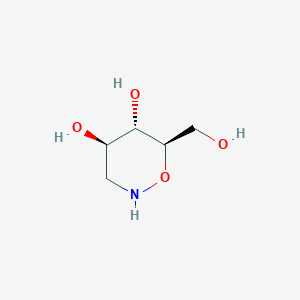
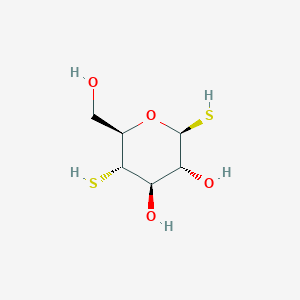
![N-[Tosyl-D-prolinyl]amino-ethanethiol](/img/structure/B10759992.png)

![[4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy]acetic acid](/img/structure/B10760001.png)
